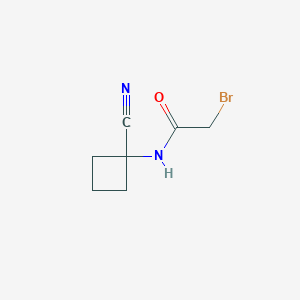

2-bromo-N-(1-cyanocyclobutyl)acetamide

Description

2-Bromo-N-(1-cyanocyclobutyl)acetamide is a brominated acetamide derivative featuring a cyclobutane ring substituted with a cyano group at the 1-position. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 233.07 g/mol. The compound combines a reactive bromoacetamide moiety with a strained cyclobutyl ring system, making it a versatile intermediate in organic synthesis, particularly in the preparation of spirocyclic inhibitors and other pharmacologically relevant molecules . The cyano group enhances electrophilicity, while the cyclobutyl ring introduces steric constraints that influence reactivity and binding interactions in medicinal chemistry applications .

Properties

IUPAC Name |

2-bromo-N-(1-cyanocyclobutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-4-6(11)10-7(5-9)2-1-3-7/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQDRECXJDDCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-(1-cyanocyclobutyl)acetamide typically involves the reaction of 1-cyanocyclobutylamine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

[ \text{1-cyanocyclobutylamine} + \text{bromoacetyl bromide} \rightarrow \text{this compound} ]

The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at a low temperature to ensure the formation of the desired product .

Chemical Reactions Analysis

2-bromo-N-(1-cyanocyclobutyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can yield a corresponding N-substituted acetamide.

Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common reagents used in these reactions include bases like triethylamine, reducing agents like LiAlH4, and various nucleophiles depending on the desired substitution .

Scientific Research Applications

2-bromo-N-(1-cyanocyclobutyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-cyanocyclobutyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and cyano group are key functional groups that contribute to its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-N-(1-cyanocyclobutyl)acetamide can be contextualized by comparing it to analogous bromoacetamide derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Reactivity and Functional Group Analysis

- Cyclobutyl vs. Cyclohexyl Rings: The cyclobutyl group in this compound introduces significant ring strain, increasing its reactivity in nucleophilic substitution reactions compared to the more stable cyclohexyl analogue. This strain may accelerate alkylation steps in synthesis .

- Cyano vs. Methoxy Groups: The cyano group (‑CN) is a strong electron-withdrawing group, polarizing the acetamide carbonyl and enhancing its susceptibility to nucleophilic attack. In contrast, the methoxy group (‑OMe) in 2-bromo-N-(2-methoxyphenyl)acetamide donates electron density, stabilizing the amide bond but reducing reactivity .

- Fluorination Effects : The difluoro variant () demonstrates how fluorination can alter pharmacokinetics—increasing lipophilicity and resistance to oxidative metabolism—while the bulky aryl substituents improve target specificity in enzyme inhibition .

Pharmaceutical Relevance

This compound has been utilized in the synthesis of spiro oxazolidinediones, such as compound 23 (), which exhibit selective inhibitory activity. Its compact cyclobutyl-cyano structure allows for precise spatial positioning in active sites, a feature less achievable with bulkier analogues like the cyclohexyl or aryl-substituted derivatives .

Research Findings and Data Trends

- Synthetic Utility : Bromoacetamides with smaller rings (e.g., cyclobutyl) are preferred in constrained peptide mimetics, while bulkier derivatives (e.g., cyclohexyl) are used in lipid-soluble prodrugs .

- Stability: The cyano group in this compound may render it susceptible to hydrolysis under basic conditions, whereas fluorinated analogues () show greater stability in physiological environments .

Biological Activity

2-Bromo-N-(1-cyanocyclobutyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀BrN₃O

- Molecular Weight : 244.10 g/mol

The compound features a bromo substituent and a cyanocyclobutyl moiety linked to an acetamide group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Protein Interaction : The bromo group can facilitate halogen bonding, enhancing the compound's affinity for various proteins.

- Enzyme Modulation : The acetamide group may undergo hydrolysis, releasing biologically active intermediates that interact with enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, indicating this compound may also possess anti-inflammatory properties.

- Antitumor Potential : Investigations into related compounds have revealed antitumor activities, suggesting a possible role in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-phenylacetamide | Bromo group on phenyl ring | Moderate antimicrobial activity |

| N-(1-Cyanocyclobutyl)-2-phenylacetamide | Cyanocyclobutyl moiety | Anti-inflammatory properties |

| 2-Bromo-N-(1-cyanopropyl)acetamide | Bromo and propyl substitution | Potential antitumor activity |

| This compound | Bromo and cyanocyclobutyl substitution | Investigated for antimicrobial and anti-inflammatory effects |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and similar compounds:

- Antimicrobial Studies : A study assessing various halogenated acetamides found that those with bromo substitutions exhibited enhanced antimicrobial efficacy against Gram-positive bacteria.

- In Vivo Studies : Research on related compounds demonstrated promising results in animal models for inflammatory conditions, suggesting therapeutic potential for this compound in treating such diseases.

- Molecular Docking Studies : Computational analyses indicated favorable binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies highlight the compound's potential as a lead for drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-N-(1-cyanocyclobutyl)acetamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where bromoacetamide reacts with 1-cyanocyclobutylamine. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and characterize intermediates via H NMR (e.g., cyclobutyl protons at δ 2.5–3.0 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Techniques :

- X-ray Crystallography : Resolves molecular geometry, including bond lengths (e.g., C-Br: ~1.97 Å) and dihedral angles between the cyclobutyl and acetamide groups .

- NMR Spectroscopy : H NMR identifies protons on the cyclobutyl ring (δ 2.5–3.0 ppm) and the acetamide NH (δ 8.1–8.3 ppm). C NMR confirms the cyano group (δ ~115 ppm) and carbonyl (δ ~170 ppm) .

- Supplementary Methods : FT-IR for functional groups (e.g., C≡N stretch at ~2240 cm) and mass spectrometry for molecular ion validation .

Advanced Research Questions

Q. How does the strain in the 1-cyanocyclobutyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The cyclobutyl ring’s angle strain (C-C-C ~88°) increases electron density at the nitrogen, enhancing nucleophilicity. This strain also affects transition-state geometry, favoring axial attack in SN2 mechanisms. Computational studies (DFT) can model steric effects and predict regioselectivity .

- Experimental Validation : Compare reaction rates with non-strained analogs (e.g., cyclohexyl derivatives) using kinetic assays .

Q. What challenges arise in analyzing stereochemical outcomes of reactions involving this compound?

- Challenges : The planar acetamide group and restricted rotation of the cyclobutyl ring may lead to unexpected diastereomers or conformational isomers.

- Resolution Strategies : Use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to distinguish stereoisomers. Dynamic NMR can assess rotational barriers of the cyclobutyl moiety .

Data Contradiction and Stability Analysis

Q. How can discrepancies between spectroscopic and crystallographic data regarding molecular conformation be resolved?

- Case Example : If NMR suggests free rotation of the cyclobutyl group but X-ray shows a fixed conformation, analyze variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature studies). Computational MD simulations can model rotational energy barriers .

Q. Under what conditions does this compound decompose, and how can purity be assessed post-synthesis?

- Stability Profile : The compound is sensitive to moisture (hydrolysis of the cyano group) and light (decomposition via radical pathways). Store under inert atmosphere at –20°C.

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water 60:40) to detect impurities (e.g., hydrolyzed byproducts). Quantify degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.